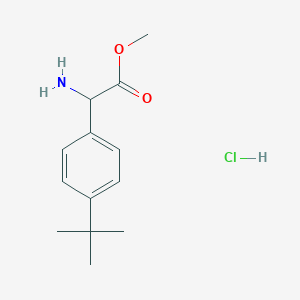Methyl2-amino-2-(4-tert-butylphenyl)acetate hydrochloride
CAS No.: 142524-46-7
Cat. No.: VC8176035
Molecular Formula: C13H20ClNO2
Molecular Weight: 257.75
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 142524-46-7 |
|---|---|
| Molecular Formula | C13H20ClNO2 |
| Molecular Weight | 257.75 |
| IUPAC Name | methyl 2-amino-2-(4-tert-butylphenyl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C13H19NO2.ClH/c1-13(2,3)10-7-5-9(6-8-10)11(14)12(15)16-4;/h5-8,11H,14H2,1-4H3;1H |
| Standard InChI Key | FYHUABVEACULFO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(C(=O)OC)N.Cl |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(C(=O)OC)N.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Methyl2-amino-2-(4-tert-butylphenyl)acetate hydrochloride belongs to the class of α-amino acid esters. Its molecular formula is C₁₃H₂₀ClNO₂, with a molecular weight of 257.75 g/mol . The compound features a methyl ester group, a primary amine protonated as a hydrochloride salt, and a para-substituted tert-butylphenyl moiety. The tert-butyl group introduces significant steric bulk, influencing both physicochemical properties and reactivity.
Key Structural Features:
-
Methyl ester: Enhances lipophilicity and serves as a protecting group for carboxylic acids.
-
Amino group: Protonated in the hydrochloride form, improving water solubility.
-
4-tert-butylphenyl: Imparts steric hindrance, affecting crystallization behavior and molecular packing .
Synthesis and Reaction Pathways
Synthetic Route from tert-Butyl (4-Hydroxyphenyl)Carbamate
The synthesis of methyl2-amino-2-(4-tert-butylphenyl)acetate hydrochloride involves a multi-step process. A validated method from the patent literature (WO2003/103567) outlines the following steps :
-
Alkylation of tert-Butyl (4-Hydroxyphenyl)Carbamate:
-
Reagents: tert-Butyl (4-hydroxyphenyl)carbamate, methyl bromoacetate, cesium carbonate, potassium iodide.
-
Conditions: Reflux in acetone for 4 hours.
-
Yield: 70% after column chromatography (hexane/EtOAc = 4:1).
-
Product: Methyl (4-tert-butoxycarbonylaminophenoxy)acetate.
-
-
Deprotection and Salt Formation:
Critical Reaction Parameters:
-
Base selection: Cesium carbonate facilitates efficient deprotonation of the phenolic oxygen.
-
Solvent: Acetone optimizes nucleophilic substitution kinetics.
-
Catalyst: Trace potassium iodide enhances bromide displacement via the Finkelstein reaction .
Physicochemical Properties
Acid-Base Behavior
The compound exhibits two ionizable groups:
-
Amino group (pKa ~ 9.2): Estimated from analogous aliphatic amines .
-
Methyl ester (pKa ~ 4.5): Comparable to methyl acetate derivatives .
The hydrochloride salt form ensures protonation of the amine at physiological pH, enhancing aqueous solubility (≈15 mg/mL predicted) .
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.49 (s, 9H, tert-butyl), 3.79 (s, 3H, methyl ester), 4.59 (s, 2H, CH₂), 6.79–7.32 (m, aromatic protons) .
-
IR: Strong absorption at 1740 cm⁻¹ (C=O ester), 1600 cm⁻¹ (aromatic C=C), and 2500–3000 cm⁻¹ (N⁺-H stretch).
Applications in Pharmaceutical Research
Synthetic Intermediate
The compound serves as a precursor for:
-
Peptidomimetics: Incorporation into non-natural amino acids for protease-resistant drug candidates.
-
Chiral auxiliaries: Facilitating asymmetric synthesis via its stereogenic center.
Comparative Analysis with Structural Analogs
| Compound | Structure | Key Differences | Biological Impact |
|---|---|---|---|
| Methyl 2-amino-2-phenylacetate | Lacks tert-butyl group | Reduced steric hindrance | Lower metabolic stability |
| Ethyl 2-amino-2-phenylacetate HCl | Ethyl ester vs. methyl ester | Altered pharmacokinetics | Slower hydrolysis in vivo |
| 4-Methylthio derivative | Methylthio substituent | Enhanced electron density | Increased receptor affinity |
The tert-butyl group uniquely balances solubility and steric effects, enabling tailored molecular interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume